molecular formula C6H4ClN3O2 B8539200 3-nitrobenzenediazonium Chloride CAS No. 2028-76-4

3-nitrobenzenediazonium Chloride

Cat. No.: B8539200
CAS No.: 2028-76-4
M. Wt: 185.57 g/mol
InChI Key: FWUWFWQPNCAYFW-UHFFFAOYSA-M
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Description

3-Nitrobenzenediazonium chloride (CAS: 2028-76-4) is a diazonium salt with the molecular formula C₆H₄ClN₃O₂ and a molecular weight of 185.567 g/mol . Its structure consists of a benzenediazonium core substituted with a nitro group (-NO₂) at the meta position (3rd carbon) and a chloride counterion. This compound is highly reactive due to the instability of the diazonium group (-N₂⁺), which facilitates coupling reactions in organic synthesis.

Key properties include:

  • Monoisotopic mass: 184.999204 g/mol .
  • Safety profile: Reacts explosively with o-ethyldithiocarbamate at 70°C, releasing nitrogen gas. Upon decomposition, it emits toxic fumes of Cl⁻ and NOₓ .

Its primary applications include use as an intermediate in azo dye synthesis and photochemical reactions, though specific industrial uses are less documented compared to its para-substituted analog .

Properties

CAS No.

2028-76-4

Molecular Formula

C6H4ClN3O2

Molecular Weight

185.57 g/mol

IUPAC Name

3-nitrobenzenediazonium;chloride

InChI

InChI=1S/C6H4N3O2.ClH/c7-8-5-2-1-3-6(4-5)9(10)11;/h1-4H;1H/q+1;/p-1

InChI Key

FWUWFWQPNCAYFW-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])[N+]#N.[Cl-]

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Data for Nitrobenzenediazonium Chloride Isomers

Property 3-Nitrobenzenediazonium Chloride 4-Nitrobenzenediazonium Chloride
Molecular Formula C₆H₄ClN₃O₂ C₆H₄ClN₃O₂
Molecular Weight (g/mol) 185.567 185.567
CAS Number 2028-76-4 100-05-0
Melting Point Not reported 243–243.5°C
Stability Explosive under specific conditions Higher thermal stability (melts without decomposition)

Key Observations :

  • Both isomers share identical molecular formulas and weights but differ in nitro group positioning.
  • The para isomer (4-nitro) exhibits a defined melting point, suggesting greater thermal stability compared to the meta isomer .

Table 2: Reactivity Comparison

Compound Reactivity with Reagents Decomposition Products
This compound Explosive reaction with o-ethyldithiocarbamate at 70°C Cl⁻, NOₓ
4-Nitrobenzenediazonium Chloride Forms stable azo dyes (e.g., Fast Scarlet GG) Cl⁻, NOₓ (similar pathway)

Key Observations :

  • The meta isomer’s reactivity is more hazardous, likely due to steric and electronic effects of the nitro group’s position.
  • The para isomer is preferentially used in dye manufacturing due to controlled coupling reactions .

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